molecular formula C20H25ClN6O3 B2647051 8-(4-(2-chlorobenzyl)piperazin-1-yl)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 878432-52-1

8-(4-(2-chlorobenzyl)piperazin-1-yl)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2647051
M. Wt: 432.91
InChI Key: GBUWGNGQROFXEE-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.



Synthesis Analysis

This would involve a detailed study of the methods used to synthesize the compound, including the starting materials, reagents, catalysts, and conditions.



Molecular Structure Analysis

This involves studying the compound’s molecular structure, including its atomic arrangement and any functional groups present.



Chemical Reactions Analysis

This would involve studying the chemical reactions the compound undergoes, including its reactivity and the products it forms.



Physical And Chemical Properties Analysis

This would involve studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.


Scientific Research Applications

Synthesis and Cardiovascular Activity

Research on structurally related compounds has shown promising cardiovascular effects. For example, derivatives of the compound have been synthesized and tested for their electrocardiographic, antiarrhythmic, and hypotensive activity, as well as their affinity for alpha(1)- and alpha(2)-adrenoreceptors. Notably, certain analogues demonstrated strong prophylactic antiarrhythmic activity and hypotensive activity, highlighting their potential in cardiovascular disease treatment G. Chłoń-Rzepa et al., 2004.

Crystal Structure Analysis

The crystal structure of closely related molecules has been determined, providing insights into their molecular geometry, which is crucial for understanding their interaction mechanisms with biological targets. For instance, the analysis of 8-benzylamino-7-{2-hydroxy-3-[4-(2-hydroxyethyl)-1-piperazinyl]propyl}theophylline revealed specific conformations and hydrogen bonding patterns that could influence their biological activity Z. Karczmarzyk et al., 1995.

Antimicrobial and Anti-Inflammatory Agents

Novel derivatives derived from visnaginone and khellinone have shown significant anti-inflammatory and analgesic activities, suggesting the therapeutic potential of these compounds in treating inflammation and pain. The compounds were found to inhibit cyclooxygenase-1/2 (COX-1/2) enzymes, indicating their role as potential anti-inflammatory drugs A. Abu‐Hashem et al., 2020.

Antihistaminic Activity

Certain derivatives have been synthesized and evaluated for their antihistaminic activity, showing good inhibition of histamine-induced bronchospasm and passive cutaneous anaphylaxis. These findings suggest the compound's derivatives as potential therapeutic agents for allergic conditions J. Pascal et al., 1985.

Anti-Mycobacterial Activity

A series of novel purine linked piperazine derivatives were synthesized targeting Mycobacterium tuberculosis. These compounds were designed to disrupt the biosynthesis of peptidoglycan, exerting antiproliferative effects against the tuberculosis-causing bacterium. Some of these new compounds showed promising activity, suggesting their potential as preclinical agents against Mycobacterium tuberculosis Srihari Konduri et al., 2020.

Safety And Hazards

This would involve studying any safety concerns or hazards associated with the compound, including its toxicity and any precautions that need to be taken when handling it.


Future Directions

This would involve discussing potential future research directions or applications for the compound.


properties

IUPAC Name

8-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-7-(2-methoxyethyl)-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN6O3/c1-24-17-16(18(28)23-20(24)29)27(11-12-30-2)19(22-17)26-9-7-25(8-10-26)13-14-5-3-4-6-15(14)21/h3-6H,7-13H2,1-2H3,(H,23,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBUWGNGQROFXEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CC4=CC=CC=C4Cl)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(4-(2-chlorobenzyl)piperazin-1-yl)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

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